molecular formula C14H17N3O3S B4539933 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-phenoxybutanamide

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-phenoxybutanamide

Cat. No. B4539933
M. Wt: 307.37 g/mol
InChI Key: NEJKFMOZJUFJDJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thiadiazole derivatives has been widely studied, showcasing various methods to achieve complex molecules with potential biological activities. For instance, the synthesis of imino-4-methoxyphenol thiazole derived Schiff base ligands involves condensing amino-thiadiazole with hydroxy-methoxybenzaldehyde, utilizing UV-visible, 1H, 13C-NMR, and MS techniques for characterization (Vinusha et al., 2015). Additionally, the preparation of derivatives like 4-methyl-N'-(3-alkyl-2r,6c-diarylpiperidin-4-ylidene)-1,2,3-thiadiazole-5-carbohydrazides highlights the diversity of thiadiazole synthesis, with spectral and elemental analysis confirming their structures (Paulrasu et al., 2014).

Molecular Structure Analysis

Molecular structure and spectroscopic data have been obtained using techniques such as DFT calculations, providing insights into the geometry, vibrational spectra, and fundamental vibrations of thiadiazole derivatives (Viji et al., 2020). These studies offer valuable information on the molecular parameters, including bond lengths and angles, contributing to a deeper understanding of the structural characteristics of thiadiazole compounds.

Chemical Reactions and Properties

Research on thiadiazole derivatives includes investigations into their chemical reactivity and properties. For example, the study of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid illustrates the cyclization of carboxylic acid groups with thiosemicarbazide, with the resulting compounds evaluated for antimicrobial activities (Noolvi et al., 2016).

properties

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-19-10-13-16-17-14(21-13)15-12(18)8-5-9-20-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJKFMOZJUFJDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(S1)NC(=O)CCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-phenoxybutanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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